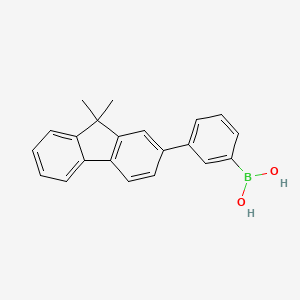

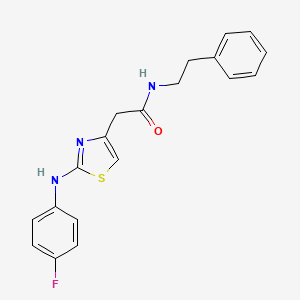

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone" is a chemical entity that appears to be related to a family of compounds that involve a piperidine ring and a chlorophenyl group. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves starting materials such as piperidine derivatives and chlorophenyl groups. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, which includes a piperidin-1-yl)methanone moiety, was reported . The crystal structure of an adduct comprising a (4-chlorophenyl)methanone component with piperidine substituents was also determined, revealing specific dihedral angles between the benzene ring and the piperidine rings . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of compounds within this family can be inferred from the reported studies. For instance, the presence of a piperidine ring and a chlorophenyl group could suggest potential for nucleophilic substitution reactions or participation in hydrogen bonding, as seen in the formation of chains in the crystal structure of a related compound . Additionally, the sulfonyl group in 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol indicates a potential for electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into the compound's crystalline structure and conformation . These properties are crucial for understanding the behavior of the compound under various conditions and can be used to predict the properties of "this compound."

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis Methods: The compound is synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials through processes like amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).

- Structural Studies: Single crystal X-ray diffraction studies have been used to determine the structure of similar compounds, revealing specific conformations and intermolecular interactions, such as hydrogen bonds and π···π interactions (C. S. Karthik et al., 2021).

Chemical Properties and Analysis

- Molecular Interaction Studies: The compound's molecular interactions, including conformational analysis and stability, are explored using methods like molecular orbital analysis. This helps in understanding its binding and interaction properties (J. Shim et al., 2002).

- Spectroscopic Characterization: Spectroscopic techniques like UV, IR, NMR, and mass spectrometry are employed for detailed characterization and analysis of compounds with similar structural features (M. Shahana & A. Yardily, 2020).

Biological and Pharmacological Activities

- Antimicrobial Activity: Compounds with similar structures have been evaluated for their antibacterial and antifungal activities, showing variable results against different pathogenic strains (L. Mallesha & K. Mohana, 2014).

- Neuroprotective Effects: Certain derivatives exhibit neuroprotective effects against glutamate-induced cell death in vitro and have shown potential in anti-ischemic activities in vivo (Y. Zhong et al., 2020).

Applications in Materials Science

- Crystal Structure Analysis: The crystal structures of similar compounds are analyzed for understanding their molecular arrangement and stability, which can be crucial for developing new materials (B. Revathi et al., 2015).

Other Notable Applications

- Molecular Docking Studies: Docking studies are conducted to understand the antibacterial activity and interaction with biological targets, providing insights for drug development (M. Shahana & A. Yardily, 2020).

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)tetrazol-5-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O/c14-10-4-6-11(7-5-10)19-16-12(15-17-19)13(20)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFVEPOXRQGLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)

![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)